Thiohomosildenafil
Overview
Description
Thiohomosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in dietary supplements marketed for sexual enhancement . This compound is known for its ability to inhibit the enzyme phosphodiesterase type 5, which plays a crucial role in regulating blood flow in the corpus cavernosum of the penis .
Mechanism of Action
Target of Action
Thiohomosildenafil, also known as Thiohomo Sildenafil, is an analog of sildenafil . Its primary target is phosphodiesterase type 5 (PDE-5) , a key enzyme found in the smooth muscles of the corpus cavernosum, blood vessels, and muscles. This enzyme specifically degrades cyclic guanosine monophosphate (cGMP), which plays a crucial role in the physiological mechanism of penile erection .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by this compound causes increased levels of cGMP in the corpus cavernosum. This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the NO-cGMP pathway . During sexual stimulation, NO is released, which then activates the enzyme guanylate cyclase. This results in increased levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood inflow . By inhibiting PDE-5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal. It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route). The major metabolite has 50% of the activity of sildenafil. Sildenafil is excreted as metabolites predominantly in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%) .
Result of Action
The molecular effect of this compound involves the prolongation of the cGMP activity, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in an improved erectile response during sexual stimulation. At the cellular level, this compound’s inhibition of PDE-5 leads to an increase in intracellular cGMP levels, which in turn deactivates the contractile response in the smooth muscle cells, causing relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for this compound to exert its effect . Additionally, factors such as the user’s overall health, age, presence of other medical conditions (like liver or kidney disease), and the use of other medications can all impact the drug’s effectiveness and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiohomosildenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and the introduction of the thione group. The key steps typically include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thione group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Thiohomosildenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The ethoxy and piperazinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiohomosildenafil has several scientific research applications, including:
Comparison with Similar Compounds
Sildenafil: The active ingredient in Viagra, known for its use in treating erectile dysfunction.
Sulfoaildenafil: Another analog of sildenafil with similar properties.
Thiosildenafil: A closely related compound with a similar structure and mechanism of action.
Uniqueness: Thiohomosildenafil is unique due to the presence of the thione group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other analogs . This structural difference can affect its potency, duration of action, and potential side effects .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSRMUUQQTZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197337 | |
Record name | Thiohomosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-80-8 | |
Record name | Thiohomosildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiohomosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiohomosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOHOMOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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